molecular formula C19H13NO5S B300475 5-(1,3-Benzodioxol-5-ylmethylene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione

5-(1,3-Benzodioxol-5-ylmethylene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione

Cat. No. B300475
M. Wt: 367.4 g/mol
InChI Key: XNMZJQSEGBHJHM-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-Benzodioxol-5-ylmethylene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione, also known as TZP, is a thiazolidinedione derivative that has shown promising results in various scientific research studies. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail. In

Scientific Research Applications

5-(1,3-Benzodioxol-5-ylmethylene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has shown potential in various scientific research studies. It has been studied for its anti-inflammatory, antioxidant, and antidiabetic properties. In one study, 5-(1,3-Benzodioxol-5-ylmethylene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione was found to reduce inflammation in rats with induced arthritis. Another study found that 5-(1,3-Benzodioxol-5-ylmethylene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione had antioxidant effects in mice with induced oxidative stress. 5-(1,3-Benzodioxol-5-ylmethylene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has also been studied for its potential use in treating diabetes, as it was found to improve insulin sensitivity in rats with induced diabetes.

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-ylmethylene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a role in regulating glucose and lipid metabolism. 5-(1,3-Benzodioxol-5-ylmethylene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has been shown to increase the expression of PPARγ, leading to improved glucose and lipid metabolism.
Biochemical and Physiological Effects:
5-(1,3-Benzodioxol-5-ylmethylene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and improve insulin sensitivity. 5-(1,3-Benzodioxol-5-ylmethylene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has also been shown to reduce lipid accumulation in liver cells and improve lipid metabolism. These effects suggest that 5-(1,3-Benzodioxol-5-ylmethylene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione may have potential therapeutic applications in treating inflammatory and metabolic disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(1,3-Benzodioxol-5-ylmethylene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione in lab experiments is its relatively low toxicity. 5-(1,3-Benzodioxol-5-ylmethylene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has been found to have low toxicity in various studies, making it a safer compound to use in experiments. However, one limitation of using 5-(1,3-Benzodioxol-5-ylmethylene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione is its limited solubility in water, which may affect its bioavailability in certain experiments.

Future Directions

There are several future directions for 5-(1,3-Benzodioxol-5-ylmethylene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione research. One area of interest is its potential use in treating metabolic disorders such as diabetes and obesity. 5-(1,3-Benzodioxol-5-ylmethylene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has shown promising results in improving glucose and lipid metabolism, and further studies could explore its potential therapeutic applications. Another area of interest is its potential use in treating inflammatory disorders such as arthritis and inflammatory bowel disease. Further studies could explore 5-(1,3-Benzodioxol-5-ylmethylene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione's anti-inflammatory properties and its potential use in treating these conditions.
In conclusion, 5-(1,3-Benzodioxol-5-ylmethylene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione, or 5-(1,3-Benzodioxol-5-ylmethylene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione, is a thiazolidinedione derivative that has shown potential in various scientific research studies. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 5-(1,3-Benzodioxol-5-ylmethylene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione's potential therapeutic applications in treating metabolic and inflammatory disorders make it a promising compound for future research.

Synthesis Methods

The synthesis of 5-(1,3-Benzodioxol-5-ylmethylene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has been reported in various studies. One of the most common methods involves the reaction of 2-oxo-2-phenylacetic acid with thiosemicarbazide to form 2-oxo-2-phenylhydrazinecarbothioamide. This compound is then reacted with 1,3-benzodioxole-5-carbaldehyde to form the desired product, 5-(1,3-Benzodioxol-5-ylmethylene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione. Other methods involve the use of different starting materials and reaction conditions, but the overall process remains similar.

properties

Product Name

5-(1,3-Benzodioxol-5-ylmethylene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H13NO5S

Molecular Weight

367.4 g/mol

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-phenacyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H13NO5S/c21-14(13-4-2-1-3-5-13)10-20-18(22)17(26-19(20)23)9-12-6-7-15-16(8-12)25-11-24-15/h1-9H,10-11H2/b17-9-

InChI Key

XNMZJQSEGBHJHM-MFOYZWKCSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)C4=CC=CC=C4

SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)C4=CC=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)C4=CC=CC=C4

Origin of Product

United States

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